molecular formula C20H21N3O7 B4309589 N-{2-[(E)-2-(4-ETHOXY-3-METHOXYPHENYL)VINYL]-3,5-DINITROPHENYL}-N-METHYLACETAMIDE

N-{2-[(E)-2-(4-ETHOXY-3-METHOXYPHENYL)VINYL]-3,5-DINITROPHENYL}-N-METHYLACETAMIDE

Cat. No.: B4309589
M. Wt: 415.4 g/mol
InChI Key: BUKXBNRESXVMNH-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(E)-2-(4-ETHOXY-3-METHOXYPHENYL)VINYL]-3,5-DINITROPHENYL}-N-METHYLACETAMIDE is a complex organic compound characterized by its unique structure, which includes ethoxy and methoxy groups attached to a phenyl ring, a vinyl group, and a dinitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(E)-2-(4-ETHOXY-3-METHOXYPHENYL)VINYL]-3,5-DINITROPHENYL}-N-METHYLACETAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the following steps:

    Preparation of 4-ethoxy-3-methoxybenzaldehyde: This can be achieved through the ethylation and methylation of 3-hydroxybenzaldehyde.

    Formation of the vinyl group: The aldehyde group of 4-ethoxy-3-methoxybenzaldehyde is converted to a vinyl group through a Wittig reaction.

    Introduction of the dinitrophenyl group: The vinyl compound is then reacted with 3,5-dinitrobenzoyl chloride in the presence of a base to form the dinitrophenyl derivative.

    Acetylation: Finally, the dinitrophenyl derivative is acetylated using acetic anhydride and N-methylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(E)-2-(4-ETHOXY-3-METHOXYPHENYL)VINYL]-3,5-DINITROPHENYL}-N-METHYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

N-{2-[(E)-2-(4-ETHOXY-3-METHOXYPHENYL)VINYL]-3,5-DINITROPHENYL}-N-METHYLACETAMIDE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-{2-[(E)-2-(4-ETHOXY-3-METHOXYPHENYL)VINYL]-3,5-DINITROPHENYL}-N-METHYLACETAMIDE involves its interaction with specific molecular targets. The compound’s dinitrophenyl group can interact with proteins and enzymes, potentially inhibiting their activity. The vinyl group may also participate in conjugation reactions, affecting cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[2-(4-methoxyphenyl)vinyl]-3,5-dinitrophenyl}-N-methylacetamide: Similar structure but lacks the ethoxy group.

    N-{2-[2-(4-ethoxyphenyl)vinyl]-3,5-dinitrophenyl}-N-methylacetamide: Similar structure but lacks the methoxy group.

Uniqueness

N-{2-[(E)-2-(4-ETHOXY-3-METHOXYPHENYL)VINYL]-3,5-DINITROPHENYL}-N-METHYLACETAMIDE is unique due to the presence of both ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

N-[2-[(E)-2-(4-ethoxy-3-methoxyphenyl)ethenyl]-3,5-dinitrophenyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O7/c1-5-30-19-9-7-14(10-20(19)29-4)6-8-16-17(21(3)13(2)24)11-15(22(25)26)12-18(16)23(27)28/h6-12H,5H2,1-4H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKXBNRESXVMNH-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=CC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])N(C)C(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C/C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])N(C)C(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[(E)-2-(4-ETHOXY-3-METHOXYPHENYL)VINYL]-3,5-DINITROPHENYL}-N-METHYLACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-{2-[(E)-2-(4-ETHOXY-3-METHOXYPHENYL)VINYL]-3,5-DINITROPHENYL}-N-METHYLACETAMIDE
Reactant of Route 3
N-{2-[(E)-2-(4-ETHOXY-3-METHOXYPHENYL)VINYL]-3,5-DINITROPHENYL}-N-METHYLACETAMIDE
Reactant of Route 4
N-{2-[(E)-2-(4-ETHOXY-3-METHOXYPHENYL)VINYL]-3,5-DINITROPHENYL}-N-METHYLACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-{2-[(E)-2-(4-ETHOXY-3-METHOXYPHENYL)VINYL]-3,5-DINITROPHENYL}-N-METHYLACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-{2-[(E)-2-(4-ETHOXY-3-METHOXYPHENYL)VINYL]-3,5-DINITROPHENYL}-N-METHYLACETAMIDE

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